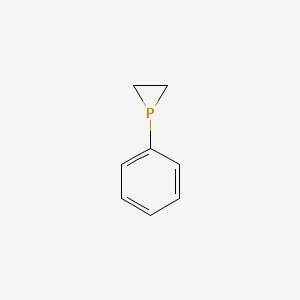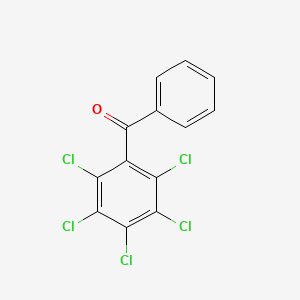![molecular formula C8H20O5SSi B14705350 3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol CAS No. 13655-21-5](/img/structure/B14705350.png)
3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol is an organosilicon compound that features both silane and diol functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol typically involves the reaction of 3-mercaptopropane-1,2-diol with 3-chloropropyltrimethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as acids or bases can also enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.
Substitution: The silane group can undergo hydrolysis and condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis and condensation of the silane group.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, alcohols.
Substitution: Siloxane polymers.
科学的研究の応用
3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane-based materials and as a coupling agent in polymer chemistry.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
作用機序
The mechanism of action of 3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silane group reacts with water to form silanol groups, which then condense to form siloxane bonds. This process is facilitated by the presence of catalysts and can occur under both acidic and basic conditions.
類似化合物との比較
Similar Compounds
- 3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,3-diol
- 3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2,3-triol
Uniqueness
3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol is unique due to the presence of both silane and diol functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to form strong siloxane bonds makes it particularly valuable in applications requiring durable and stable materials.
特性
CAS番号 |
13655-21-5 |
|---|---|
分子式 |
C8H20O5SSi |
分子量 |
256.39 g/mol |
IUPAC名 |
3-(2-trimethoxysilylethylsulfanyl)propane-1,2-diol |
InChI |
InChI=1S/C8H20O5SSi/c1-11-15(12-2,13-3)5-4-14-7-8(10)6-9/h8-10H,4-7H2,1-3H3 |
InChIキー |
AGRIKDPFTNSMMO-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCSCC(CO)O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


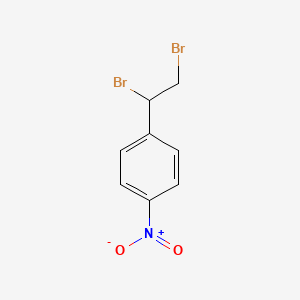
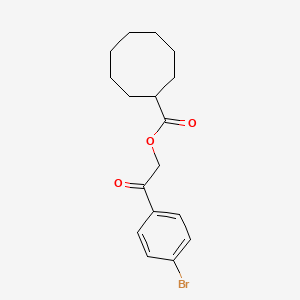
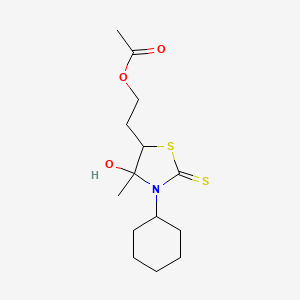
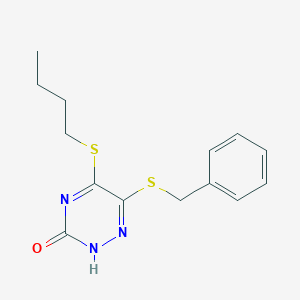
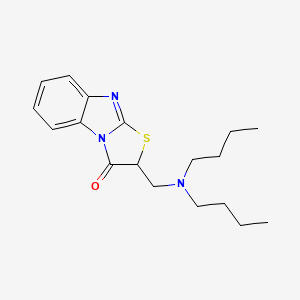
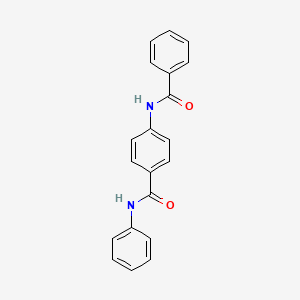
![8-methoxy-5-(4-methylphenyl)sulfonyl-6H-benzo[c][1]benzazepin-11-one](/img/structure/B14705285.png)
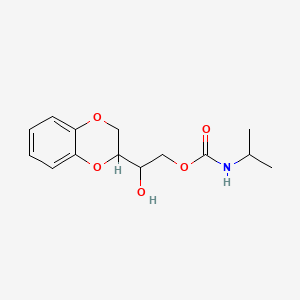
![N-Methyl-N-[3-(10H-phenothiazin-10-YL)propyl]formamide](/img/structure/B14705299.png)
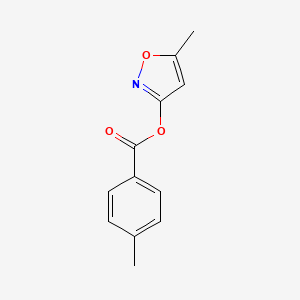
amino}benzoic acid](/img/structure/B14705315.png)
![Benzene, [2,2-bis(methylthio)ethyl]-](/img/structure/B14705321.png)
